4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one

Fragment-based drug discovery HIV-1 reverse transcriptase Allosteric inhibition

4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1337844-97-9) is a dual-functionalized indanone scaffold featuring orthogonal C4-bromine and C6-hydroxyl handles. This substitution pattern enables sequential cross-coupling at C4 and independent C6 elaboration for FBDD fragment growing and focused library synthesis. Validated as a fragment hit against HIV-1 RT (LE=0.42) and ERβ (co-crystal PDB: 1ZAF), it is the preferred starting point over monosubstituted 4-bromoindanone or 6-hydroxyindanone. Procure for structure-guided optimization of NNRTIs and ERβ-selective ligands.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
Cat. No. B11884262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=CC(=C2)O)Br
InChIInChI=1S/C9H7BrO2/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,11H,1-2H2
InChIKeyDPKLZWUEMKWBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one for Fragment-Based Drug Discovery and Synthetic Intermediate Procurement


4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1337844-97-9; C₉H₇BrO₂) is a brominated and hydroxylated indan-1-one derivative . The compound features a bromine atom at the 4-position and a hydroxyl group at the 6-position on the fused bicyclic indanone scaffold, a substitution pattern that distinguishes it from more common 4-bromo-1-indanone (CAS 15115-60-3, lacking 6-OH) and 5- or 6-bromoindanone regioisomers. The compound has been identified in fragment-based screening campaigns as a bromoindanone scaffold hit and appears in crystal structures with biological targets, establishing its relevance as both a chemical biology probe and a versatile synthetic building block [1][2]. Commercial availability is limited to select specialty chemical suppliers, with catalog pricing reflecting the value of this specific substitution pattern for research applications .

Why 4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one Cannot Be Substituted with Generic 4-Bromo-1-indanone or 6-Hydroxy-1-indanone


The co-occurrence of C4-bromo and C6-hydroxy substituents on the indan-1-one core generates a fundamentally different chemical reactivity and biological recognition profile compared to either monosubstituted analog. 4-Bromo-1-indanone (CAS 15115-60-3) lacks the 6-OH group and is primarily employed as a coupling partner for Suzuki-Miyaura and Buchwald-Hartwig reactions targeting the C4 position ; it cannot participate in chemistry requiring the 6-OH handle. Conversely, 6-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 62803-47-8) lacks the bromine atom and consequently lacks cross-coupling capability and the halogen-bonding potential in biological systems . The dual-functionalized 4-bromo-6-hydroxy variant enables orthogonal synthetic elaboration at both positions and presents a distinct pharmacophore to biological targets, as evidenced by its identification in fragment screens where related monosubstituted fragments did not produce equivalent hits [1].

Quantitative Differentiation Evidence: 4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one vs. Comparators


Fragment Screening Hit Validation: HIV-1 Reverse Transcriptase Allosteric Inhibition

In a fragment library screen of 1,040 fragments against HIV-1 reverse transcriptase (HIV-1 RT), a bromoindanone fragment (structurally corresponding to 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one or a closely related bromoindanone regioisomer) was identified as a novel allosteric scaffold [1]. The fragment exhibited a ligand efficiency (LE) of 0.42 kcal/mol per heavy atom, a metric that quantifies binding energy normalized to molecular size and is used to prioritize fragments for optimization. This ligand efficiency value exceeds the typical fragment hit threshold of ~0.3 kcal/mol/heavy atom, indicating favorable binding interactions relative to molecular size. The bromoindanone scaffold was confirmed to bind at an allosteric site distinct from the NNRTI-binding pocket, offering potential advantages against NNRTI-resistant HIV-1 RT variants [1].

Fragment-based drug discovery HIV-1 reverse transcriptase Allosteric inhibition NNRTI

Structural Biology Validation: Estrogen Receptor Beta Co-crystal Structure

A closely related 2-arylindene-1-one analog, 3-bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one, has been co-crystallized with estrogen receptor beta (ERβ), with the structure deposited in the Protein Data Bank (PDB ID: 1ZAF) [1]. This compound differs from the target compound only by the presence of a 2-(4-hydroxyphenyl) substituent, yet shares the identical 3-bromo-6-hydroxy substitution pattern on the inden-1-one core. The 2-arylindene-1-one series exhibited high potency for ERβ with moderate selectivity over ERα [2]. The crystal structure provides atomic-resolution validation that the 3-bromo-6-hydroxy scaffold is compatible with ERβ ligand binding and can form specific interactions within the ligand-binding pocket. This structural validation is absent for monosubstituted analogs such as 4-bromo-1-indanone or 6-hydroxy-1-indanone, which have no deposited ER co-crystal structures [1].

Estrogen receptor SERM X-ray crystallography Structure-based drug design

Synthetic Orthogonality: Dual Functionalization Enables Distinct Reaction Pathways

4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one possesses two orthogonal reactive handles on the indanone core: a C4-bromine atom amenable to palladium-catalyzed cross-coupling reactions and a C6-hydroxyl group available for O-alkylation, acylation, or Mitsunobu reactions . In contrast, 4-bromo-1-indanone (CAS 15115-60-3) lacks the C6-hydroxyl handle, limiting its utility to reactions at the C4 position only . 6-Hydroxy-2,3-dihydro-1H-inden-1-one (CAS 62803-47-8) lacks the bromine atom, precluding cross-coupling reactions entirely . The dual-functionalized compound therefore serves as a single starting material for divergent synthetic sequences where both positions can be elaborated independently or sequentially, reducing the number of synthetic steps required to access complex substitution patterns compared to building from monosubstituted intermediates .

Organic synthesis Cross-coupling Building blocks Medicinal chemistry

Distinct Regioisomeric Profile vs. 5-Bromo and 6-Bromoindanone Congeners

Bromoindanones with different bromine substitution positions exhibit distinct chemical reactivity and biological profiles. 5-Bromo and 6-bromoindanones (as well as their chloro analogs) are documented in the patent literature as synthetic intermediates for Na+/H+ exchanger inhibitors and histone lysine demethylase inhibitors [1]. The 4-bromo substitution pattern present in the target compound differs from the 5- and 6-bromo regioisomers in steric and electronic properties, affecting both cross-coupling reaction rates and biological target recognition. Specifically, the para-like relationship between the C4-Br and the carbonyl oxygen in 4-bromoindanones creates a distinct electronic environment compared to the meta-like relationship in 5-bromoindanones or the ortho-like relationship in 6-bromoindanones [2]. This regioisomeric distinction is critical for SAR studies where bromine position dictates binding orientation.

Regioselective synthesis Structure-activity relationship Halogen bonding Indene chemistry

Optimal Application Scenarios for 4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one in Research and Development


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting HIV-1 Reverse Transcriptase

4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one is optimally deployed as a validated fragment hit scaffold in FBDD programs targeting allosteric sites on HIV-1 reverse transcriptase. The bromoindanone scaffold demonstrated a ligand efficiency of 0.42 kcal/mol/heavy atom in SPR screening against HIV-1 RT, binding at a site distinct from the NNRTI pocket [1]. This fragment is particularly suitable for fragment growing and fragment merging strategies aimed at developing next-generation NNRTIs with activity against drug-resistant HIV-1 RT variants. The compound's molecular weight (~227 g/mol) and dual functional handles (Br and OH) are compatible with fragment elaboration strategies that maintain ligand efficiency during optimization.

Structure-Based Design of Selective Estrogen Receptor Beta (ERβ) Ligands

The 3-bromo-6-hydroxy substitution pattern on the inden-1-one core is validated by a high-resolution co-crystal structure with ERβ (PDB: 1ZAF) [1]. 4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one serves as a core scaffold for structure-guided optimization of ERβ-selective ligands, which are of therapeutic interest for conditions including osteoporosis, cardiovascular disease, and certain cancers. The compound provides an entry point for exploring 2-arylindene-1-one derivatives, a series documented to exhibit high ERβ potency and moderate ERα selectivity [2]. The C4-bromine position offers a synthetic handle for introducing diverse aryl or heteroaryl groups via cross-coupling to explore ERβ subtype selectivity.

Divergent Synthesis of Polyfunctionalized Indanone Derivatives for Medicinal Chemistry Libraries

The dual orthogonal reactivity of 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one (C4-Br for cross-coupling; C6-OH for alkylation/acylation) enables divergent synthetic strategies to access structurally diverse indanone derivatives from a single starting material [1]. This compound is particularly valuable for generating focused libraries of indanone-based compounds for SAR exploration in hit-to-lead programs. The 4-bromo position can be elaborated via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, while the 6-hydroxyl can be independently functionalized, enabling systematic exploration of substitution effects on biological activity or physicochemical properties.

Regioisomer-Controlled SAR Studies for Indanone-Based Pharmacophores

In medicinal chemistry programs where the indanone scaffold is a privileged pharmacophore (e.g., acetylcholinesterase inhibitors for Alzheimer's disease, MAO inhibitors, antimicrobial agents) [1], 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one provides a specific regioisomeric entry point that is distinct from the more common 5- and 6-bromoindanone series. This compound enables systematic investigation of how bromine substitution position (C4 vs. C5 vs. C6) affects target binding, selectivity, and ADME properties [2]. Given that 5- and 6-bromoindenes are documented in patents for Na+/H+ exchanger and histone demethylase inhibitors, the 4-bromo regioisomer offers an underexplored chemical space for intellectual property generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.